2-Methyl-5-pyrrol-1-yl-phenylamine
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Description
“2-Methyl-5-pyrrol-1-yl-phenylamine” is a biochemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-5-pyrrol-1-yl-phenylamine” were not found, pyrrole-containing compounds are known to have diverse biological activities and are considered potential sources of biologically active compounds . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs .Molecular Structure Analysis
The molecular structure of “2-Methyl-5-pyrrol-1-yl-phenylamine” consists of a pyrrole ring attached to a phenylamine group . The exact structure could not be found in the available data.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-pyrrol-1-yl-phenylamine” are not fully detailed in the available data. It is known that the compound has a molecular weight of 172.23 .Scientific Research Applications
Synthesis and Derivative Applications
- Synthesis of 1,3-Diaryl-pyrrolo[1,2-a]quinoxalines : 2-Methyl-5-pyrrol-1-yl-phenylamine derivatives have been used in the synthesis of 1,3-diarylpyrrolo[1,2-a]quinoxalines, which are valuable in various chemical applications (Potikha & Kovtunenko, 2009).
Antimicrobial Agent Synthesis
- Novel Antimicrobial Agents : Compounds derived from 2-Methyl-5-pyrrol-1-yl-phenylamine have been synthesized and evaluated for their antimicrobial activities, showing significant antibacterial and antifungal properties (Hublikar et al., 2019).
Electrochromic Device Applications
- Electrochromic Devices (ECDs) : N-substituted poly(2,5-dithienylpyrrole) derivatives, related to 2-Methyl-5-pyrrol-1-yl-phenylamine, have been utilized in electrochromic devices, offering improved coloration efficiency and stability (Camurlu & Gültekin, 2012).
Organic Synthesis and Functionalization
- Regioselective Functionalization : 2-Methyl-5-pyrrol-1-yl-phenylamine derivatives have been used as directing groups for regioselective alkylation and benzylation in organic synthesis (Wiest, Poethig, & Bach, 2016).
Sensor Development
- Chemosensors for Metal Ions : Derivatives of 2-Methyl-5-pyrrol-1-yl-phenylamine have been synthesized and utilized as colorimetric chemosensors, specifically for the detection of metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021).
properties
IUPAC Name |
2-methyl-5-pyrrol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCJFJCEIFBAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360132 |
Source
|
Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-pyrrol-1-yl-phenylamine | |
CAS RN |
137352-77-3 |
Source
|
Record name | 2-Methyl-5-(1H-pyrrol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137352-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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